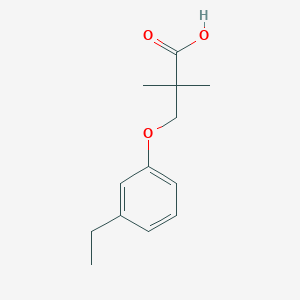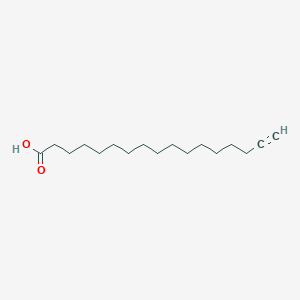
16-Heptadecynoic acid
Übersicht
Beschreibung
16-Heptadecynoic acid is a long-chain fatty acid with the molecular formula C17H30O2. It is characterized by the presence of a triple bond between the sixteenth and seventeenth carbon atoms in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 16-Heptadecynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of terminal alkynes with long-chain alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to minimize side reactions and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 16-Heptadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, enabling nucleophilic substitution
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes with various functional groups
Wissenschaftliche Forschungsanwendungen
16-Heptadecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: It serves as a probe to study lipid metabolism and fatty acid pathways in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 16-Heptadecynoic acid involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can integrate into lipid membranes, affecting membrane fluidity and function. It may also act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Heptadec-14-ynoic acid
- Heptadec-16-ynoic acid
Comparison: 16-Heptadecynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity and biological activity. Compared to other long-chain fatty acids, it has a higher propensity for undergoing oxidation and reduction reactions, making it a valuable compound in synthetic chemistry and biochemical research .
Eigenschaften
IUPAC Name |
heptadec-16-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h1H,3-16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSFDLGSPZXGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)
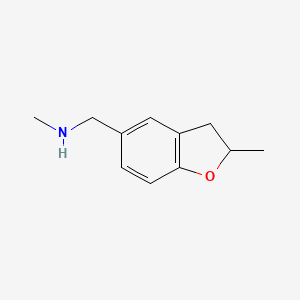
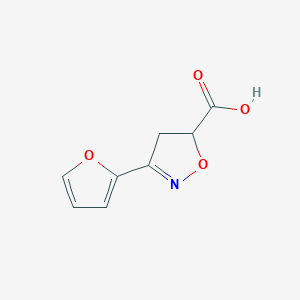
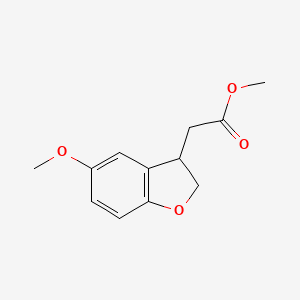
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3169785.png)
![2-Chloro-6-methoxybenzo[d]oxazole](/img/structure/B3169793.png)
![4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid](/img/structure/B3169800.png)
acetic acid](/img/structure/B3169801.png)
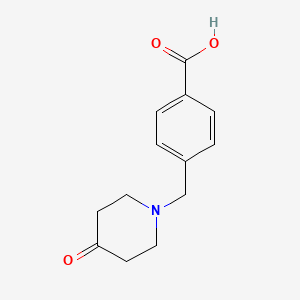
![2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B3169808.png)

